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Compound of Interest

Compound Name:
3-Cyclohexene-1-carboxylic acid,

ethyl ester

Cat. No.: B076639 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl Cyclohex-3-ene-1-

carboxylate

Introduction
Ethyl cyclohex-3-ene-1-carboxylate (CAS No. 15111-56-5) is a valuable cyclic ester

intermediate in organic synthesis, finding application in the development of pharmaceuticals

and novel materials.[1][2] Its molecular structure, comprising a cyclohexene ring and an ethyl

ester functional group, presents a distinct spectroscopic fingerprint. An unambiguous structural

confirmation is paramount for researchers in synthetic chemistry and drug development to

ensure compound identity and purity.

This guide provides a comprehensive analysis of the key spectroscopic data for ethyl cyclohex-

3-ene-1-carboxylate, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and

interpretations presented herein are grounded in established principles, reflecting the rigorous

standards of modern analytical chemistry. This document is designed to serve as a practical

reference for scientists engaged in the synthesis, purification, and analysis of this and

structurally related compounds.
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A clear and consistent atom numbering system is essential for unambiguous spectral

assignment. The following diagram illustrates the structure of ethyl cyclohex-3-ene-1-

carboxylate with the numbering convention used throughout this guide.

Caption: Molecular structure of ethyl cyclohex-3-ene-1-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule.

The predicted spectrum of ethyl cyclohex-3-ene-1-carboxylate is consistent with its structure,

as confirmed by certificates of analysis for commercially available samples.[3]

Experimental Protocol: ¹H NMR Data Acquisition
A self-validating protocol ensures data integrity and reproducibility.

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL

of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent

solubilizing properties for non-polar to moderately polar compounds and its single, easily

identifiable residual solvent peak (~7.26 ppm). Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths

provide better signal dispersion, which is crucial for resolving complex multiplets.

Data Acquisition:

Temperature: Maintain a constant probe temperature, typically 25 °C, to ensure chemical

shift stability.

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is sufficient. A 30° pulse

angle is chosen as a compromise between signal intensity and faster relaxation times,

allowing for a shorter experimental duration.

Acquisition Time: Set to at least 3-4 seconds to ensure adequate resolution.
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Relaxation Delay: A delay of 1-2 seconds is typically sufficient for quantitative analysis.

Number of Scans: Acquire a minimum of 8 or 16 scans to achieve a good signal-to-noise

ratio.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to

0.00 ppm. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data and Interpretation
The predicted chemical shifts (δ) are based on established substituent effects and empirical

data for similar structural motifs.
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Assigned
Protons

Predicted δ
(ppm)

Multiplicity Integration
Rationale for
Assignment

H3, H4 ~5.70 m 2H

Olefinic protons

in the

cyclohexene

ring. Their

chemical shift is

in the typical

range for vinylic

protons. They

appear as a

multiplet due to

coupling with

each other and

adjacent allylic

protons.

H10 (-O-CH₂-

CH₃)
~4.15 q 2H

Methylene

protons of the

ethyl ester,

deshielded by

the adjacent

oxygen atom.

The quartet (q)

splitting is due to

coupling with the

three methyl

protons (n+1 =

4).

H1 (-CH-COO) ~2.55 m 1H The methine

proton at C1 is

deshielded by

the adjacent

ester group. It

appears as a

multiplet due to

complex coupling
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with the

neighboring

methylene

protons at C2

and C6.

H2, H5, H6 2.40 - 1.80 m 6H

These six allylic

and aliphatic

protons on the

cyclohexene ring

overlap in a

complex

multiplet. Their

chemical shifts

are in the

standard range

for saturated ring

systems.

H11 (-O-CH₂-

CH₃)
~1.25 t 3H

Methyl protons of

the ethyl ester.

The signal is a

triplet (t) due to

coupling with the

two adjacent

methylene

protons (n+1 =

3).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule.

Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Data Acquisition
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Sample Preparation: The same sample prepared for ¹H NMR analysis can be used. A higher

concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C

isotope.

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR

spectrometer.

Data Acquisition:

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to

simplify the spectrum to single lines for each carbon.

Spectral Width: A wide spectral width (e.g., 0-220 ppm) is necessary to capture all carbon

signals, from the aliphatic to the carbonyl region.

Relaxation Delay: A longer delay (e.g., 2-5 seconds) is crucial for obtaining accurate

integrals, especially for quaternary carbons like the carbonyl carbon, which have longer

relaxation times.

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required

compared to ¹H NMR to compensate for the low natural abundance of ¹³C.

Data Processing: Fourier transform the FID, phase correct the spectrum, and reference it to

the CDCl₃ solvent peak (triplet centered at ~77.16 ppm).

Predicted ¹³C NMR Data and Interpretation
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Assigned Carbon Predicted δ (ppm) Rationale for Assignment

C7 (C=O) ~175

The carbonyl carbon of the

ester group appears in the

characteristic downfield region

for carboxylic acid derivatives.

[4]

C3, C4 (=CH) ~127, ~125

The two olefinic carbons of the

double bond. Their chemical

shifts are typical for sp²-

hybridized carbons in a non-

conjugated alkene.[5]

C10 (-O-CH₂-) ~60

The methylene carbon of the

ethyl ester, deshielded by the

attached oxygen atom.

C1 (-CH-COO) ~40
The sp³ methine carbon

attached to the ester group.

C2, C5, C6 (-CH₂-) 30 - 24

The three sp³ methylene

carbons of the cyclohexene

ring. They are expected to

have slightly different chemical

shifts due to their positions

relative to the double bond and

the ester group.

C11 (-CH₃) ~14

The terminal methyl carbon of

the ethyl group, appearing in

the typical upfield aliphatic

region.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.
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Experimental Protocol: IR Data Acquisition
Sample Preparation: For liquid samples, the simplest method is to place a single drop of the

neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Alternatively, a solution in a solvent like CCl₄ can be used.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum typically over the range of 4000 to 400 cm⁻¹. A

background spectrum of the clean salt plates (or the solvent) must be recorded first and

automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation
The gas-phase IR spectrum for ethyl cyclohex-3-ene-1-carboxylate is available in the NIST

Chemistry WebBook.[6] The key absorption bands are interpreted as follows:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C15111565&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber
(cm⁻¹)

Vibration Type Functional Group Significance

~3030 C-H Stretch =C-H (vinylic)

Confirms the

presence of the C=C

double bond. This

stretch occurs just

above 3000 cm⁻¹.

2980-2850 C-H Stretch C(sp³)-H (aliphatic)

Indicates the

presence of the

saturated portions of

the cyclohexene ring

and the ethyl group.

~1735 C=O Stretch Ester

This is a very strong

and sharp absorption,

highly characteristic of

the carbonyl group in

a saturated ester. It is

often the most

prominent peak in the

spectrum.[7]

~1650 C=C Stretch Alkene

A weaker absorption

than the C=O stretch,

confirming the

presence of the

carbon-carbon double

bond within the ring.

~1200-1000 C-O Stretch Ester

A strong, broad signal

corresponding to the

C-O single bond

stretching of the ester

group.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its structure. For this compound, the exact mass is

154.0994 Da.[1]

Experimental Protocol: MS Data Acquisition
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or

acetonitrile) into the mass spectrometer via direct infusion or, more commonly, through a Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system. GC-MS is well-suited

for a volatile compound like this.

Ionization: Electron Ionization (EI) at 70 eV is a standard hard ionization technique that

induces reproducible fragmentation, creating a characteristic fingerprint.

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions

based on their mass-to-charge ratio (m/z).

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Fragmentation and
Interpretation
The fragmentation of the molecular ion (M⁺˙) at m/z = 154 is governed by the stability of the

resulting fragments. Key fragmentation pathways include cleavage at the ester group and

reactions involving the cyclohexene ring.
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[C₉H₁₄O₂]⁺˙
m/z = 154

(Molecular Ion)

[C₇H₉O]⁺
m/z = 109

- •OCH₂CH₃ (loss of ethoxy radical)

[C₉H₁₃O]⁺
m/z = 139

- •CH₃ (loss of methyl radical)

[C₆H₈]⁺˙
m/z = 80

(Retro-Diels-Alder)

- CH₂=CH-COOEt (loss of ethyl acrylate)

[C₇H₁₁O₂]⁺
m/z = 127

- •C₂H₃ (loss of vinyl radical)

[C₂H₅O]⁺
m/z = 45

- CO (loss of carbon monoxide)

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for ethyl cyclohex-3-ene-1-carboxylate in EI-

MS.

m/z = 154 [M]⁺˙: The molecular ion peak. Its presence confirms the molecular weight of the

compound.

m/z = 109: A prominent peak resulting from the loss of the ethoxy radical (•OCH₂CH₃, 45

Da). This α-cleavage is characteristic of esters.[8]

m/z = 80: This significant peak arises from a retro-Diels-Alder reaction, a characteristic

fragmentation for cyclohexene systems. The ring cleaves to form butadiene and ethyl

acrylate, with the charge remaining on the butadiene fragment.

m/z = 127: Loss of an ethyl radical (•C₂H₅, 29 Da).

m/z = 45: A fragment corresponding to the ethoxy cation [CH₃CH₂O]⁺.

Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust

and unequivocal characterization of ethyl cyclohex-3-ene-1-carboxylate. The predicted and

observed spectral data are in full agreement with the assigned chemical structure. This guide
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serves as an authoritative reference, detailing not only the spectral data but also the underlying

principles and standardized protocols necessary for its acquisition and interpretation.

Adherence to these methodologies will ensure the generation of high-quality, reproducible data,

a cornerstone of scientific integrity in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Cyclohexene-1-carboxylic-acid_-ethyl-ester
https://pubchem.ncbi.nlm.nih.gov/compound/3-Cyclohexene-1-carboxylic-acid_-ethyl-ester
https://commonchemistry.cas.org/detail?cas_rn=15111-56-5
https://file.chemscene.com/pdf/COA/COACSLf1028178383.pdf
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://organicchemistrydata.org/hansreich/resources/nmr/?index=nmr_index%2F13C_shift
https://webbook.nist.gov/cgi/cbook.cgi?ID=C15111565&Mask=80
http://colapret.cm.utexas.edu/courses/Chapter%2012.pdf
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b076639#spectroscopic-data-for-ethyl-cyclohex-3-ene-1-carboxylate
https://www.benchchem.com/product/b076639#spectroscopic-data-for-ethyl-cyclohex-3-ene-1-carboxylate
https://www.benchchem.com/product/b076639#spectroscopic-data-for-ethyl-cyclohex-3-ene-1-carboxylate
https://www.benchchem.com/product/b076639#spectroscopic-data-for-ethyl-cyclohex-3-ene-1-carboxylate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b076639?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

